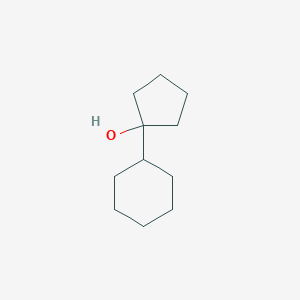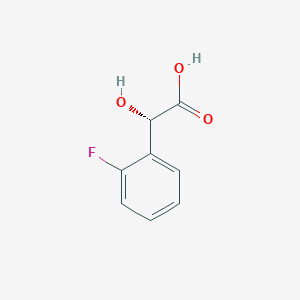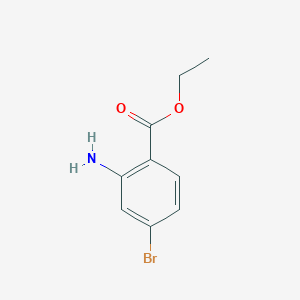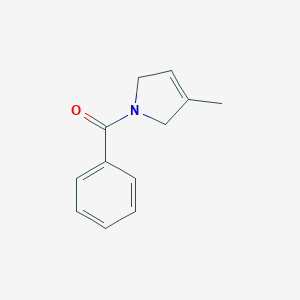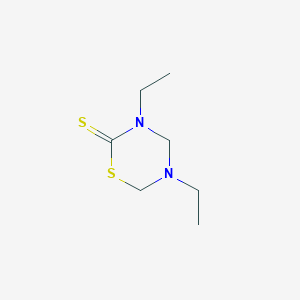
3,5-diethyl-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-diethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring The tetrahydro-3,5-diethyl- derivative is a specific variant where the ring is fully saturated and substituted with ethyl groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate dithiocarbamates with formaldehyde. The general reaction can be represented as follows:
-
Formation of Dithiocarbamate Intermediate
- Reacting a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt.
- Example: Diethylamine + Carbon disulfide + Base → Diethyldithiocarbamate.
-
Cyclization with Formaldehyde
- The dithiocarbamate intermediate is then reacted with formaldehyde under acidic or basic conditions to form the thiadiazine ring.
- Example: Diethyldithiocarbamate + Formaldehyde → this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,5-diethyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted thiadiazine derivatives.
Aplicaciones Científicas De Investigación
3,5-diethyl-1,3,5-thiadiazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-diethyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological molecules. The sulfur atom in the thiadiazine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
The tetrahydro-3,5-diethyl- derivative is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties compared to its methyl or propyl counterparts.
Propiedades
Número CAS |
14318-35-5 |
|---|---|
Fórmula molecular |
C7H14N2S2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
3,5-diethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3 |
Clave InChI |
OHCTUHSHPBLSJY-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=S)SC1)CC |
SMILES canónico |
CCN1CN(C(=S)SC1)CC |
Key on ui other cas no. |
14318-35-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


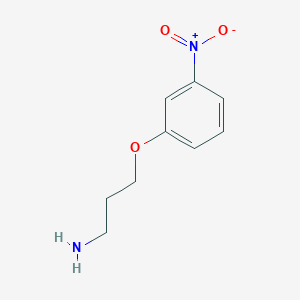
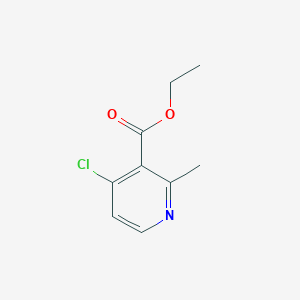
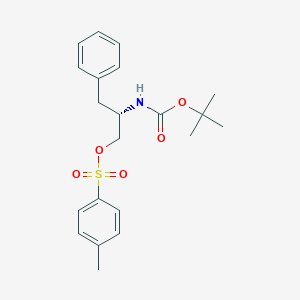
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
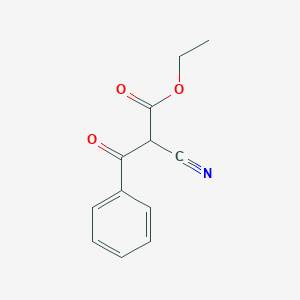
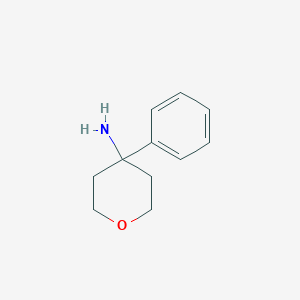


![(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B169924.png)
